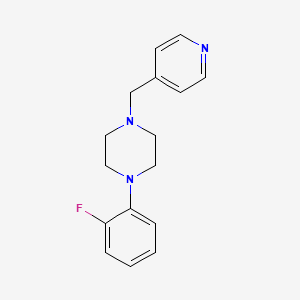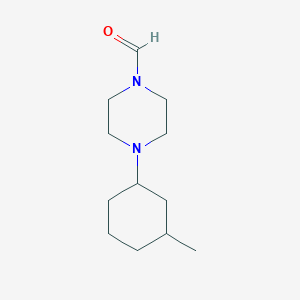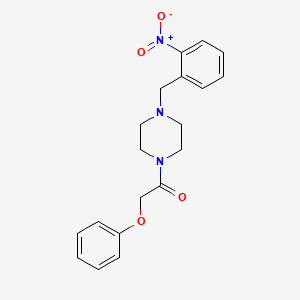
1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine, also known as 2-F-PPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a potent stimulant that has gained popularity among the research community due to its unique pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other stimulants such as amphetamines and cocaine. It increases heart rate, blood pressure, and body temperature. It also increases dopamine and serotonin levels in the brain, leading to increased stimulation and euphoria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its potency and selectivity. It has a high affinity for dopamine and serotonin transporters, making it a useful tool for studying the mechanisms of these neurotransmitters. However, one limitation is its potential for abuse and addiction, which can make it difficult to control in lab settings.
Orientations Futures
There are several future directions for the research of 1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is its potential as a treatment for depression and other mood disorders. Additionally, there is interest in developing new drugs that target the dopamine and serotonin systems based on the structure of this compound. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
In conclusion, this compound is a potent stimulant that has gained popularity among the research community due to its unique pharmacological properties. Its use in lab experiments has provided valuable insights into the mechanisms of dopamine and serotonin neurotransmission. However, further research is needed to fully understand its potential therapeutic applications and to develop new drugs based on its structure.
Méthodes De Synthèse
The synthesis of 1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 4-pyridinemethanol in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be increased through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-4-(4-pyridinylmethyl)piperazine has been widely used in the research community due to its unique pharmacological properties. It has been shown to have potent dopaminergic and serotonergic activity, making it a useful tool for studying the mechanisms of action of these neurotransmitters. Additionally, this compound has been used as a model compound for developing new drugs that target the dopamine and serotonin systems.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-15-3-1-2-4-16(15)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIYHCWZQWHBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5005622.png)
![3-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5005623.png)
![ethyl 6'-amino-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5005635.png)

![5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate](/img/structure/B5005647.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005653.png)

![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]piperidine oxalate](/img/structure/B5005665.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5005685.png)
![ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5005692.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5005696.png)
![3,5-bis[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5005708.png)
![1-(2,6-difluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5005716.png)